molecular formula C6H4BrFO B123259 5-Bromo-2-fluorophenol CAS No. 112204-58-7

5-Bromo-2-fluorophenol

Cat. No. B123259
M. Wt: 191 g/mol
InChI Key: YPTHSYKJDRMAJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the use of halogenated phenols as intermediates or catalysts. For instance, 2-bromophenol has been used as a catalyst in the fluoroalkylation of alkenes and alkynes, demonstrating the reactivity of bromophenols in the presence of light and their ability to participate in electron donor-acceptor (EDA) complex formation . Similarly, the synthesis of 4-[18F]fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide indicates the potential for halogen exchange reactions to introduce fluorine atoms into the phenol ring .

Molecular Structure Analysis

The molecular structure of halogenated phenols can be characterized using various spectroscopic techniques. For example, the Schiff base derivatives of 4-bromobenzaldehyde have been characterized by FT-IR, NMR, and other techniques, which could be analogous to the characterization of 5-Bromo-2-fluorophenol . Additionally, the molecular structure and electronic properties of a Schiff-base molecule containing a bromo- and fluoro-substituted phenol ring have been investigated using DFT calculations, which could provide insights into the electronic structure of 5-Bromo-2-fluorophenol .

Chemical Reactions Analysis

The reactivity of bromo- and fluoro-substituted phenols in chemical reactions is highlighted by several studies. For instance, the chemoselective functionalization of a bromo-chloro-fluoropyridine compound has been described, which could be relevant to understanding the reactivity of 5-Bromo-2-fluorophenol under various conditions . The radiosynthesis of 2-amino-5-[18F]fluoropyridines from anisyl(2-bromopyridinyl)iodonium triflate also demonstrates the potential for halogenated phenols to undergo nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated phenols can be deduced from their molecular structure and reactivity. For example, the thermal, optical, and electrochemical properties of poly(iminophenol)s derived from 4-bromobenzaldehyde provide information on the behavior of bromophenols in polymeric materials . The fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride illustrates the chemical reactivity of bromophenols with fluorinating agents and the potential to alter their physical properties10.

Scientific Research Applications

Nucleic Acids Quantification

5-Bromo-2-fluorophenol has been utilized in spectrophotometric methods for the quantification of nucleic acids. Specifically, a palladium(II) complex with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) is used for the spectrophotometric quantification of nucleic acids such as calf thymus DNA, fish sperm DNA, and yeast RNA. This method is sensitive, selective, simple, reproducible, and practical, with a high degree of accuracy in the quantification of nucleic acids from different sources, including rice and human brain DNA extracts (Hao & Shen, 2000).

Exploration of Chemical Structures and Reactions

5-Bromo-2-fluorophenol and its derivatives have been involved in the study of various chemical reactions and the synthesis of complex molecules. For example, fluorination reactions using xenon difluoride have been studied with related phenolic compounds to understand reaction pathways and product distributions (Koudstaal & Olieman, 2010). Furthermore, studies on the photoreaction mechanisms of similar bromo-fluorophenol compounds in low-temperature argon matrices have provided insights into intramolecular hydrogen-atom tunneling phenomena (Nanbu, Sekine, & Nakata, 2012).

Development of Novel Protein-Protein Interaction Inhibitors

Research has also focused on the synthesis and evaluation of fluorophenols bearing nitrogenated heterocycle moieties, specifically for their role in inhibiting Keap1-Nrf2 protein-protein interactions. These compounds have been investigated for their antioxidant activity and their potential in medicinal chemistry as novel inhibitors with significant biological relevance (Feng et al., 2019).

Radiopharmaceutical Synthesis

5-Bromo-2-fluorophenol and its derivatives have been used in the synthesis of radiopharmaceuticals. For instance, 4-[18F]Fluorophenol, a compound synthesized from 5-Bromo-2-fluorophenol derivatives, serves as a versatile synthon for creating more complex radiopharmaceuticals. This highlights the compound's importance in the field of nuclear medicine and imaging (Ross, Ermert, & Coenen, 2011).

Pharmaceutical Applications

Research into various derivatives of 5-Bromo-2-fluorophenol has shown promise in pharmaceutical applications. For instance, studies involving thiophene derivatives of similar compounds have explored their potential in biofilm inhibition, anti-thrombolytic activities, and other medicinal applications, showcasing the therapeutic potential of these compounds (Ikram et al., 2015).

Safety And Hazards

5-Bromo-2-fluorophenol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

5-bromo-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTHSYKJDRMAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149959
Record name Phenol, 5-bromo-2-fluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluorophenol

CAS RN

112204-58-7
Record name Phenol, 5-bromo-2-fluoro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 5-bromo-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-fluorophenol
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Synthesis routes and methods I

Procedure details

A solution of 5-bromo-2-fluorobenzeneboronic acid (25 g, 114 mmol) in tetrahydrofuran was treated with hydrogen peroxide (7.8 ml of a 35 wt % solution in water) then with sodium hydroxide (1.4 ml of a 4N solution in water). A mild exotherm caused the internal temperature to reach 40° C. This mixture was left to stir at ambient temperature for 14 h then treated with manganese dioxide (200 mg) and stirring was continued for 90 min before filtering the reaction (GF/A filter paper). The filtrate was concentrated on a rotary evaporator and the residue partitioned between ether (400 ml) and water. The organics were washed with more water and brine, and dried over anhydrous magnesium sulphate. Filtration and evaporation to dryness afforded 5-bromo-2-fluorophenol (19.7 g, 90%) as a colourless liquid: δH (400 MHz, d6-DMSO) 6.93-6.97 (1H, m), 7.09-7.14 (2H, m), 10.36 (1H, br).
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Synthesis routes and methods II

Procedure details

To a solution of 2,2,6,6-tetramethyl piperidine (5.6 mL, 33.2 mmol) in THF at −20° C. was added n-BuLi (1.6 M in hexanes, 18.8 mL, 30 mmol). The mixture was stirred at −20° C. for 10 min before it was cooled to −78° C. 1-Bromo-4-flurobenzene (2.95 mL, 27 mmol) was added over 10 min and the mixture was stirred at −78° C. for 2.0 h before trimethyl borate (6.0 mL, 54 mmol) was added. The mixture was stirred at −78° C. for 30 min and then at rt for 2.0 h. After it was cooled back to 0° C., glacial acetic acid (4.86 mL, 81 mmol) was added and stirred for 30 min, followed by addition of 30% H2O2 (4.86 mL, 81 mmol). The mixture was stirred at rt for 24 h, quenched by addition of MnO2 (40 mg). After stirring at rt for 30 min, the cloudy solution was filtered through a pad of wet Celite® and extracted with EtOAc. The EtOAc layer was washed with aquous NaHSO3, brine and dried over Na2SO4. The crude residue was purified by flash column chromatography (EtOAc:hexanes=1:5) to give 4.4 g (85%) of 23A as a liquid. 1H NMR (400 MHz, CDCl3) δ ppm 5.39 (s, 1H) 6.90-6.98 (m, 2H) 7.14 (dd, J=8.13, 1.98 Hz, 1H).
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5.6 mL
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18.8 mL
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Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-fluorophenol
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5-Bromo-2-fluorophenol
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5-Bromo-2-fluorophenol
Reactant of Route 4
5-Bromo-2-fluorophenol
Reactant of Route 5
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5-Bromo-2-fluorophenol
Reactant of Route 6
5-Bromo-2-fluorophenol

Citations

For This Compound
7
Citations
AW Farnham, A Ifill, NF Janes, T Javed… - Pesticide …, 1990 - Wiley Online Library
… The combined extracts were dried, evaporated and the residue distilled to give 5-bromo-2fluorophenol (overall yield 2.0g 78"/,), n, 1.5564, bp 52-54C at 0.2mmHg, 'HNMR peaks at 5.4 (…
Number of citations: 4 onlinelibrary.wiley.com
J Koerts, MMC Velraeds, AEMF Soffers… - Chemical research in …, 1997 - ACS Publications
In a previous study, the in vivo cytochrome P450-catalyzed regioselectivity of aromatic ring hydroxylation for a series of (poly)fluorobenzenes could be quantitatively predicted by the …
Number of citations: 18 pubs.acs.org
R Joseph, E Masson - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
… Biphenyl 2 was obtained by first converting 5-bromo-2-fluorophenol to the corresponding benzenethiol 2cvia carbamation, Newman–Kwart rearrangement 9 and decarbamation (see …
Number of citations: 17 pubs.rsc.org
K Takrouri, HD Cooper, A Spaulding… - ACS Infectious …, 2016 - ACS Publications
Novel antibacterials with activity against the Gram-negative bacteria associated with nosocomial infections, including Escherichia coli and other Enterobacteriaceae, are urgently …
Number of citations: 31 pubs.acs.org
X Liang, Y Xie, X Liu, H Xu, H Ren, S Tang… - Journal of Medicinal …, 2022 - ACS Publications
As a complex pathogenesis driven by immune inflammatory factors and intestinal microbiota, the treatment of inflammatory bowel disease (IBD) may rely on the comprehensive …
Number of citations: 2 pubs.acs.org
RE Maleczka, F Shi, D Holmes… - Journal of the American …, 2003 - ACS Publications
… The small van der Waals radius of fluoride makes possible the preparation of 5-bromo-2-fluorophenol (13). Furthermore, multiple hydroxyls can be installed by adjusting the amounts of …
Number of citations: 340 pubs.acs.org
A AMInstP - 2008 - core.ac.uk
From a historical point of view, there exist three states of matter, namely'solid','liquid'and'gas'. However, the observations of Friedrich Reinitzer in 18881'2 unveiled an insight into what …
Number of citations: 4 core.ac.uk

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